Cas no 2229419-99-0 (4,4-difluoro-1-2-(methoxymethyl)-1,3-thiazol-4-ylcyclohexan-1-amine)

4,4-difluoro-1-2-(methoxymethyl)-1,3-thiazol-4-ylcyclohexan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 4,4-difluoro-1-2-(methoxymethyl)-1,3-thiazol-4-ylcyclohexan-1-amine
- 2229419-99-0
- EN300-1970983
- 4,4-difluoro-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]cyclohexan-1-amine
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- Inchi: 1S/C11H16F2N2OS/c1-16-6-9-15-8(7-17-9)10(14)2-4-11(12,13)5-3-10/h7H,2-6,14H2,1H3
- InChI Key: VRVBGILZBZDBOC-UHFFFAOYSA-N
- SMILES: S1C(COC)=NC(=C1)C1(CCC(CC1)(F)F)N
Computed Properties
- Exact Mass: 262.09514064g/mol
- Monoisotopic Mass: 262.09514064g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.4Ų
- XLogP3: 1.3
4,4-difluoro-1-2-(methoxymethyl)-1,3-thiazol-4-ylcyclohexan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1970983-5.0g |
4,4-difluoro-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]cyclohexan-1-amine |
2229419-99-0 | 5g |
$6390.0 | 2023-06-03 | ||
Enamine | EN300-1970983-1g |
4,4-difluoro-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]cyclohexan-1-amine |
2229419-99-0 | 1g |
$2203.0 | 2023-09-16 | ||
Enamine | EN300-1970983-5g |
4,4-difluoro-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]cyclohexan-1-amine |
2229419-99-0 | 5g |
$6390.0 | 2023-09-16 | ||
Enamine | EN300-1970983-10g |
4,4-difluoro-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]cyclohexan-1-amine |
2229419-99-0 | 10g |
$9474.0 | 2023-09-16 | ||
Enamine | EN300-1970983-0.05g |
4,4-difluoro-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]cyclohexan-1-amine |
2229419-99-0 | 0.05g |
$1851.0 | 2023-09-16 | ||
Enamine | EN300-1970983-2.5g |
4,4-difluoro-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]cyclohexan-1-amine |
2229419-99-0 | 2.5g |
$4319.0 | 2023-09-16 | ||
Enamine | EN300-1970983-0.1g |
4,4-difluoro-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]cyclohexan-1-amine |
2229419-99-0 | 0.1g |
$1939.0 | 2023-09-16 | ||
Enamine | EN300-1970983-1.0g |
4,4-difluoro-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]cyclohexan-1-amine |
2229419-99-0 | 1g |
$2203.0 | 2023-06-03 | ||
Enamine | EN300-1970983-0.25g |
4,4-difluoro-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]cyclohexan-1-amine |
2229419-99-0 | 0.25g |
$2027.0 | 2023-09-16 | ||
Enamine | EN300-1970983-10.0g |
4,4-difluoro-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]cyclohexan-1-amine |
2229419-99-0 | 10g |
$9474.0 | 2023-06-03 |
4,4-difluoro-1-2-(methoxymethyl)-1,3-thiazol-4-ylcyclohexan-1-amine Related Literature
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Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
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Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
Additional information on 4,4-difluoro-1-2-(methoxymethyl)-1,3-thiazol-4-ylcyclohexan-1-amine
Introduction to 4,4-difluoro-1-2-(methoxymethyl)-1,3-thiazol-4-ylcyclohexan-1-amine (CAS No. 2229419-99-0)
4,4-difluoro-1-2-(methoxymethyl)-1,3-thiazol-4-ylcyclohexan-1-amine, identified by its CAS number 2229419-99-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by the presence of both thiazole and cyclohexane moieties, which contribute to its unique chemical and biological properties. The introduction of fluorine atoms at the 4-position and the methoxymethyl group at the 1,2-position further enhances its structural complexity and potential pharmacological activity.
The thiazole ring is a prominent feature in many bioactive molecules, including antibiotics, antivirals, and anticancer agents. Its stability and ability to engage in hydrogen bonding make it a valuable scaffold in drug design. In 4,4-difluoro-1-2-(methoxymethyl)-1,3-thiazol-4-ylcyclohexan-1-amine, the thiazole moiety is linked to a cyclohexane ring through an amine group, creating a rigid structure that may improve binding affinity to biological targets. The presence of fluorine atoms can also modulate the electronic properties of the molecule, influencing its metabolic stability and lipophilicity.
The methoxymethyl group at the 1,2-position introduces an ether linkage that can enhance solubility while maintaining structural integrity. This modification is particularly relevant in drug development, where solubility is a critical factor for oral bioavailability. Additionally, the cyclohexanamine portion of the molecule provides a tertiary amine functionality, which is often exploited in medicinal chemistry for its ability to form hydrogen bonds and interact with biological receptors.
Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, making compounds like 4,4-difluoro-1-2-(methoxymethyl)-1,3-thiazol-4-ylcyclohexan-1-amine valuable candidates for virtual screening. Studies have shown that fluorinated thiazole derivatives exhibit promising activity against various enzymatic targets, including kinases and proteases. The combination of fluorine atoms and the thiazole scaffold may enhance binding affinity while reducing off-target effects, a key consideration in modern drug discovery.
In the realm of medicinal biology, 4,4-difluoro-1-2-(methoxymethyl)-1,3-thiazol-4-ylcyclohexan-1-amine has been investigated for its potential role in modulating inflammatory pathways. Thiazole derivatives are known to interact with transcription factors and signaling cascades involved in inflammation. The structural features of this compound may allow it to interfere with pro-inflammatory cytokine production or inhibit the activity of key enzymes such as COX and LOX. Preliminary in vitro studies suggest that it exhibits moderate anti-inflammatory properties comparable to some well-known nonsteroidal anti-inflammatory drugs (NSAIDs).
The synthesis of 4,4-difluoro-1-2-(methoxymethyl)-1,3-thiazol-4-ylcyclohexan-1-amine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps include the formation of the thiazole ring via cyclization reactions followed by functionalization with fluorine atoms and the methoxymethyl group. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to improve efficiency and minimize byproduct formation.
The pharmacokinetic profile of this compound is another area of interest. Fluorinated aromatic compounds are known for their improved metabolic stability due to the electron-withdrawing nature of fluorine atoms. This characteristic can prolong the half-life of drugs while reducing frequency of administration. Additionally, the cyclohexane ring may contribute to oral bioavailability by enhancing lipophilicity without compromising water solubility.
Current research is exploring novel applications for thiazole derivatives in treating neurological disorders. The ability of these compounds to cross the blood-brain barrier makes them attractive candidates for central nervous system (CNS) therapies. Studies indicate that modifications at specific positions on the thiazole ring can alter pharmacological properties significantly. For instance, introducing fluorine atoms at certain positions can enhance receptor selectivity while maintaining efficacy.
The role of computational modeling in drug discovery cannot be overstated when discussing compounds like 4,4-difluoro-1-2-(methoxymethyl)-1,3-thiazol-4-ylicclohexanamne (CAS No. 2229419). Molecular docking simulations have been used to predict binding interactions with target proteins such as kinases and proteases involved in cancer progression or inflammatory diseases. These simulations help identify key residues responsible for binding affinity and guide further structural optimization.
The potential therapeutic applications extend beyond inflammation and CNS disorders; this compound has shown promise in preclinical models as an antimicrobial agent as well. Thiazole derivatives are known for their broad-spectrum antimicrobial activity due to their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The unique structural features of CAS No 2229419 may confer advantages over existing antibiotics by targeting resistant strains more effectively.
In conclusion, 4 , 4 - difluoro - 12 - ( methoxy - methyl ) -13 - thia z ol - 44 ylcyc lo hex an -11 am ine represents an intriguing compound with diverse potential applications across multiple therapeutic areas . Its structural complexity , combined with favorable pharmacokinetic properties , makes it a compelling candidate for further investigation . As research continues , we can expect more insights into its biological activities , leading to novel treatments for challenging diseases . p >
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